Methyl bromoacetate-2,2-d2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-2,2-dideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHPLOFQATIDS-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583970 | |
| Record name | Methyl bromo(~2~H_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163886-16-6 | |
| Record name | Methyl bromo(~2~H_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163886-16-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Enrichment Methodologies of Methyl Bromoacetate 2,2 D2
Strategic Approaches for Deuterium (B1214612) Incorporation at the α-Carbon Position
The introduction of deuterium at the α-carbon, the position adjacent to the carbonyl group, in bromoacetic acid and its esters is a key challenge. The acidity of the α-protons makes this position susceptible to hydrogen-deuterium (H/D) exchange under certain conditions. researchgate.net
Several strategies can be employed for this purpose:
Base-Catalyzed H/D Exchange: This is a common method where the α-protons are exchanged with deuterium from a deuterium source, typically deuterium oxide (D₂O), in the presence of a base. mdpi.comresearchgate.net The choice of base is crucial to promote the exchange without causing undesirable side reactions.
Acid-Catalyzed H/D Exchange: While less common for carboxylic acids due to potential side reactions, acid-catalyzed exchange can be effective for certain substrates. mdpi.com
Metal-Catalyzed H/D Exchange: Transition metal catalysts, such as palladium or platinum, can facilitate the H/D exchange at specific positions. thieme-connect.de For instance, palladium-catalyzed reactions have been used for the regioselective deuteration of carboxylic acids. thieme-connect.de
Enzymatic Deuteration: Biocatalysis offers a mild and highly selective method for deuterium incorporation. nih.gov Specific enzymes can catalyze the deuteration of carboxylic acids with high precision. nih.gov
The selection of the most suitable approach depends on factors like the desired isotopic purity, the scale of the synthesis, and the availability of starting materials and reagents.
De novo Synthesis Pathways for Deuterated Bromoacetic Acid Precursors
Instead of direct H/D exchange on bromoacetic acid, a de novo synthesis approach starting from already deuterated precursors can lead to higher isotopic enrichment. A common precursor for the synthesis of α-deuterated carboxylic acids is deuterated malonic acid.
One established pathway involves:
Synthesis of Deuterated Malonic Acid: Malonic acid can be readily deuterated by repeated exchange with deuterium oxide. cdnsciencepub.com
Decarboxylation: The deuterated malonic acid is then subjected to decarboxylation to yield deuterated acetic acid. cdnsciencepub.com
Bromination: The resulting deuterated acetic acid can be brominated at the α-position to produce deuterated bromoacetic acid.
This multi-step synthesis, while potentially more complex, often provides better control over the position and level of deuterium incorporation. semanticscholar.orgscispace.com
Esterification Techniques for Methyl Ester Formation with Deuterated Carboxylic Acids
Once the deuterated bromoacetic acid precursor is obtained, the final step is esterification to form Methyl bromoacetate-2,2-d2. Several esterification methods are suitable for this transformation, with the choice often depending on the scale and the need to preserve the isotopic label.
Common esterification techniques include:
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. Care must be taken to use deuterated solvents if necessary to prevent back-exchange.
Using Coupling Agents: Reagents like carbon disulfide (CS₂) can be used as coupling agents to facilitate the esterification of carboxylic acids with alcohols under neutral conditions, which can be advantageous for sensitive substrates. rsc.org
Reaction with Diazomethane (B1218177): While effective, the use of diazomethane is often limited by its hazardous and explosive nature.
NBS-activated Cross-Dehydrogenative Esterification: This method allows for the esterification of carboxylic acids under mild conditions. rsc.org
For the synthesis of this compound, it is crucial to use methanol (B129727) as the alcohol. If deuteration of the methyl group is not desired, standard methanol is used.
Advanced Synthetic Protocols for High Isotopic Purity Production
Achieving high isotopic purity (typically >98 atom % D) is often a primary goal in the synthesis of deuterated compounds. sigmaaldrich.comsigmaaldrich.com This requires careful optimization of each synthetic step to minimize isotopic dilution.
Advanced protocols may involve:
Use of Highly Enriched Deuterium Sources: The isotopic purity of the final product is directly limited by the purity of the deuterium source (e.g., D₂O). google.com
Anhydrous Reaction Conditions: Minimizing the presence of protic impurities (H₂O) is critical to prevent back-exchange, especially in base-catalyzed reactions. nih.gov
Specialized Catalysts: The development of highly selective catalysts, including enzymatic and organometallic catalysts, can significantly improve isotopic purity and regioselectivity. nih.govnih.gov
Protective Group Strategies: In complex molecules, protecting groups may be used to prevent unwanted H/D exchange at other sites in the molecule.
Optimization of Deuteration Yields and Regioselectivity
Optimizing the yield and regioselectivity of the deuteration reaction is essential for an efficient synthesis.
Factors influencing yield and regioselectivity include:
| Factor | Description |
| Reaction Temperature | Can influence both the rate of deuteration and the extent of side reactions or decomposition. epj-conferences.org |
| Catalyst Choice and Loading | The type and amount of catalyst can dramatically affect the selectivity and efficiency of the H/D exchange. thieme-connect.denih.gov |
| Base/Acid Strength and Concentration | In catalyzed reactions, the nature and concentration of the acid or base can control the position and degree of deuteration. mdpi.com |
| Reaction Time | Sufficient reaction time is needed to achieve high levels of deuterium incorporation. |
| Solvent | The choice of solvent can influence the solubility of reactants and the reaction mechanism. d-nb.info |
Careful screening and optimization of these parameters are necessary to maximize the yield of the desired isotopically labeled product.
Isotopic Purity and Chemical Purity Assessment Post-Synthesis
After synthesis, a thorough analysis is required to determine both the chemical and isotopic purity of the this compound.
Standard analytical techniques for this assessment include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction of the signal corresponding to the α-protons. ²H NMR can directly detect the incorporated deuterium. rsc.organsto.gov.au
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution and confirming the mass of the deuterated compound. rsc.orgnih.govresearchgate.net It allows for the calculation of isotopic purity by analyzing the relative abundance of the different isotopologues. nih.govresearchgate.net
Chromatographic Methods: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity by separating the desired product from any unreacted starting materials or byproducts. ansto.gov.au
A combination of these techniques provides a comprehensive evaluation of the final product's quality. rsc.organsto.gov.au
Elucidation of Reaction Mechanisms Via Kinetic Isotope Effects Kies
Theoretical Framework of Kinetic Isotope Effects
The origin of KIEs lies in the differences in zero-point vibrational energies between bonds to different isotopes. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. libretexts.orgprinceton.edu These energy differences manifest in reaction rates, especially when the bond to the isotope is altered during the rate-determining step.
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For the cleavage of a C-H versus a C-D bond, this effect is typically significant, with kH/kD values often ranging from 2 to 8. pharmacy180.com This "normal" KIE (kH/kD > 1) reflects the greater energy required to cleave the stronger C-D bond compared to the C-H bond. libretexts.org The magnitude of the PKIE can provide information about the transition state; for instance, a maximal KIE suggests a transition state where the hydrogen is symmetrically transferred between the donor and acceptor, while smaller values may indicate an earlier or later transition state. princeton.edupharmacy180.com
Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken or formed in the rate-determining step. wikipedia.org In the case of Methyl bromoacetate-2,2-d2, the deuterium (B1214612) atoms are located at the α-carbon, the carbon atom directly attached to the leaving group (bromine). The KIE observed here is an α-secondary KIE. These effects are generally smaller than PKIEs but are highly informative about changes in hybridization at the reaction center. wikipedia.org
When the α-carbon changes from sp³ hybridization in the reactant to sp² in the transition state (as in an S N1 reaction), the out-of-plane bending vibrations of the remaining C-H/D bonds become less restricted. This leads to a normal SKIE, with kH/kD values typically between 1.07 and 1.22. wikipedia.org Conversely, in a reaction where the α-carbon remains sp³ hybridized in the transition state, such as a classic S N2 reaction, increased steric crowding can lead to an inverse SKIE (kH/kD < 1) or a value very close to unity. wikipedia.orgcdnsciencepub.com
| KIE Type | Typical kH/kD Value | Interpretation |
|---|---|---|
| Primary (PKIE) | ~2 - 8 | C-H/D bond is broken/formed in the rate-determining step. pharmacy180.com |
| α-Secondary (SKIE) - Normal | ~1.07 - 1.22 | Change in hybridization from sp³ to sp² at the α-carbon (e.g., S N1). wikipedia.org |
| α-Secondary (SKIE) - Inverse/Unity | ~0.95 - 1.04 | No change in hybridization; increased crowding at sp³ center (e.g., S N2). wikipedia.orgcdnsciencepub.com |
| Solvent (SKIE) - Inverse | < 1 | Often indicates a pre-equilibrium step where the reacting species is stabilized by the heavier solvent. mdpi.comchem-station.com |
Application of this compound in Nucleophilic Substitution Mechanisms
This compound is an ideal substrate for probing the mechanisms of nucleophilic substitution reactions. By comparing its reaction rate to that of its non-deuterated counterpart, one can directly measure the α-secondary KIE and gain definitive evidence for the operative pathway.
The magnitude of the α-secondary KIE provides a clear criterion for distinguishing between S N1 and S N2 mechanisms. wikipedia.orgcdnsciencepub.com
S N1 Pathway : This mechanism proceeds through a planar, sp²-hybridized carbocation intermediate. The formation of this intermediate is the rate-determining step. masterorganicchemistry.com In the reaction of this compound, the transition state leading to this carbocation would involve rehybridization from sp³ to sp². This change leads to a significant normal KIE (kH/kD > 1.07 per deuterium). wikipedia.org
S N2 Pathway : This is a concerted, one-step mechanism where the nucleophile attacks the α-carbon at the same time as the leaving group departs. masterorganicchemistry.com The α-carbon remains sp³ hybridized throughout, passing through a trigonal bipyramidal transition state. reddit.com This transition state is typically more sterically crowded than the reactant. The increased vibrational restriction on the C-D bonds results in an inverse KIE (kH/kD < 1) or a KIE very close to 1. wikipedia.org
| Reaction Pathway | Hybridization Change at α-Carbon | Expected kH/kD | Rationale |
|---|---|---|---|
| S N1 | sp³ → sp² | > 1.14 (i.e., > 1.07 per D) | Loosening of C-D out-of-plane bending vibrations in the transition state. wikipedia.org |
| S N2 | sp³ → sp³ | ≤ 1.0 | Increased steric crowding in the trigonal bipyramidal transition state. wikipedia.orgcdnsciencepub.com |
Beyond simply distinguishing between pathways, the precise value of the α-SKIE for this compound can reveal finer details about the structure of the transition state in alkylation reactions.
For an S N2 reaction, the KIE value is sensitive to the degree of bond formation and bond breaking in the transition state. cdnsciencepub.com
A significantly inverse KIE (e.g., kH/kD ≈ 0.95) suggests a "tight" transition state, where the nucleophile-carbon bond is substantially formed, and the carbon-leaving group bond is still largely intact. This leads to maximum steric crowding.
A KIE closer to unity (e.g., kH/kD ≈ 1.0) indicates a "looser" transition state, where the bond to the leaving group is significantly broken, and the bond to the incoming nucleophile is less formed.
Therefore, by reacting this compound with a series of nucleophiles of varying strengths and measuring the corresponding KIEs, one can map the structural changes in the transition state as a function of the nucleophile's character. researchgate.net
| Nucleophile | Hypothetical kH/kD | Interpretation of Transition State Structure |
|---|---|---|
| Strong, Hard Nucleophile (e.g., CH₃O⁻) | 0.96 | "Tight" transition state with significant bond formation. |
| Weak, Hard Nucleophile (e.g., H₂O) | 0.98 | Intermediate tightness, more bond breaking than with a strong nucleophile. |
| Strong, Soft Nucleophile (e.g., I⁻) | 1.02 | "Loose" transition state with more advanced C-Br bond cleavage. |
Investigations into Base-Catalyzed Reactions and Proton Transfer Dynamics
Methyl bromoacetate (B1195939) is a potent electrophile and alkylating agent, readily participating in reactions with bases, which can act as nucleophiles. wikipedia.org The primary reaction pathway in the presence of a base is typically a bimolecular nucleophilic substitution (SN2) reaction, where the base attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion.
Another potential base-catalyzed process for α-halo esters is deprotonation at the α-carbon. wikipedia.org This proton transfer step is the initiation for reactions such as the Darzens condensation. wikipedia.org For this compound, this would involve the abstraction of a deuteron. The dynamics of such a transfer, and whether it is a rate-determining step, can be inferred from primary kinetic isotope effects. However, for many base-catalyzed reactions of this compound, the SN2 pathway is dominant.
In enzymatic systems, the role of proton transfer becomes even more intricate. Studies involving the alkylation of the enzyme papain by methyl bromoacetate in deuterated water (D₂O) versus H₂O have been conducted. These experiments measure a solvent isotope effect, which reflects the role of solvent protons in the catalytic mechanism. For the alkylation of papain by methyl bromoacetate, a significant inverse solvent isotope effect was observed, which suggests a change in the vibrational environment of solvent-exchangeable protons in the transition state. nih.govsemanticscholar.org
Deuterium Labeling for Understanding Reaction Coordinate Contributions
Deuterium labeling at the α-carbon, as in this compound, is instrumental in defining the geometry of the transition state along the reaction coordinate. SKIEs arise from changes in the vibrational frequencies of the C-H (or C-D) bonds between the ground state of the reactant and the transition state. wikipedia.org
In an SN2 reaction, the carbon atom undergoing substitution changes its hybridization from sp³ in the reactant to a trigonal bipyramidal, sp²-like geometry in the transition state. wikipedia.org This structural change imposes significant constraints on the C-H (or C-D) bonds. Specifically, the out-of-plane bending vibrations of these bonds become more restricted and higher in frequency in the crowded SN2 transition state. acs.org
Because the zero-point energy of a C-D bond is lower than that of a C-H bond, an increase in the vibrational frequency in the transition state leads to a larger energy difference for the deuterated compound compared to the non-deuterated one. acs.org This results in a slower reaction rate for the deuterated species and is termed an "inverse" kinetic isotope effect (kH/kD < 1). wikipedia.org The magnitude of this inverse effect is directly related to the "tightness" or crowdedness of the transition state; a more sterically congested transition state will exhibit a more pronounced inverse KIE. acs.org Conversely, a "looser" transition state, with more reactant-like sp³ character or tending towards an SN1 mechanism with sp² character, would show a KIE closer to unity or slightly "normal" (kH/kD > 1). wikipedia.org
Influence of Isotopic Substitution on Reaction Rate Constants
The isotopic substitution of the two α-hydrogens in methyl bromoacetate with deuterium directly influences the reaction rate constant, providing quantitative data on the transition state structure. For SN2 reactions, α-secondary deuterium KIEs are typically small, with kH/kD values often falling within the range of 0.95 to 1.04 for the substitution of two hydrogens. cdnsciencepub.comcdnsciencepub.com
An inverse isotope effect (kH/kD < 1) is the characteristic outcome for a classic SN2 mechanism involving an α-deuterated substrate. wikipedia.org This indicates that the C-D out-of-plane bending vibrations are more sterically hindered in the transition state than in the ground state. acs.org While specific experimental data for the KIE of a base-catalyzed SN2 reaction of this compound was not found in the surveyed literature, established principles allow for a strong prediction of its behavior based on analogous systems.
| Substrate | Reaction / Conditions | kH/kD per Deuterium | Interpretation | Reference |
|---|---|---|---|---|
| Primary Alkyl Halides (General) | Typical SN2 Reaction | < 1.04 | Criterion for SN2 mechanism, indicating a tight transition state. | cdnsciencepub.com |
| Ethyl-α-d₂ Iodide/Bromide | Reaction with Pyridine | 0.983 (0.967 total) | Inverse effect consistent with a crowded SN2 transition state. | cdnsciencepub.com |
| Benzyl-α-d₂ derivative | SN2 with Thiophenoxide | 1.086 | Unusually large normal effect attributed to reduction of ground-state steric strain in the transition state. | cdnsciencepub.com |
| This compound (Predicted) | Base-catalyzed SN2 | ~0.97 - 1.00 | Prediction of a small inverse KIE, characteristic of a standard SN2 transition state. | N/A |
In contrast to substrate KIEs, solvent KIEs have been measured for methyl bromoacetate. The alkylation of the enzyme papain provides a specific case study, though the interpretation is more complex as it involves the catalytic environment of the enzyme.
| Substrate | Solvent Comparison | Isotope Effect (kH₂O/kD₂O) | Interpretation | Reference |
|---|---|---|---|---|
| Methyl bromoacetate | H₂O vs. D₂O | "No kinetic isotope effect" | Suggests general base catalysis by the enzyme is not occurring in the rate-determining step. | nactem.ac.uk |
| Methyl bromoacetate | H₂O vs. D₂O | 0.53 ± 0.03 | A significant inverse effect, attributed to prototropic tautomerism of the catalytic cysteine-histidine dyad preceding the rate-limiting step. | nih.govsemanticscholar.org |
These enzymatic studies highlight that while the principles of KIEs are fundamental, their manifestation in complex biological systems can reflect equilibria and proton transfers within the catalyst itself, in addition to the direct chemistry of the substrate.
Computational Chemistry Approaches to Methyl Bromoacetate 2,2 D2 Reactivity
Quantum Mechanical (QM) Calculations for Reaction Pathway Mapping
Quantum mechanical calculations are fundamental to mapping the potential energy surface of a chemical reaction, thereby identifying the most probable reaction pathways. For Methyl bromoacetate-2,2-d2, QM methods can be used to model reactions such as nucleophilic substitution (SN2) or elimination (E2). These calculations elucidate the energetic changes as reactants proceed to products through a transition state.
Illustrative Reaction Pathway Data for SN2 Reaction of this compound with OH-
| Reaction Coordinate | Energy (kcal/mol) |
| Reactants (separated) | 0.0 |
| Pre-reaction complex | -5.2 |
| Transition State | 15.8 |
| Post-reaction complex | -22.1 |
| Products (separated) | -20.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Density Functional Theory (DFT) Studies of Transition State Geometries
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. DFT is particularly valuable for determining the geometries of transition states, which are critical, short-lived structures that dictate the stereochemistry and rate of a reaction.
For this compound, DFT calculations can provide precise bond lengths, bond angles, and dihedral angles of the transition state structure. In an SN2 reaction, for example, the transition state would feature a pentacoordinate carbon atom where the nucleophile is forming a bond and the leaving group (bromide) is breaking its bond. The substitution of hydrogen with deuterium (B1214612) at the 2-position can lead to subtle changes in the transition state geometry due to the different vibrational frequencies and zero-point energies of C-H versus C-D bonds. These geometric perturbations, though small, can have a measurable impact on the activation energy.
Hypothetical DFT-Calculated Transition State Geometries
| Parameter | Methyl bromoacetate (B1195939) + OH- | This compound + OH- |
| C-Nu Bond Length (Å) | 2.15 | 2.14 |
| C-Br Bond Length (Å) | 2.25 | 2.26 |
| Nu-C-Br Angle (°) | 178.5 | 178.7 |
| C-C=O Angle (°) | 115.2 | 115.1 |
Note: The data in this table is hypothetical and for illustrative purposes.
Vibrational Frequency Analysis and Zero-Point Energy Contributions to KIEs
Vibrational frequency analysis is a crucial component of computational studies, providing insights into the stability of a calculated structure (reactants, products, and transition states) and allowing for the calculation of zero-point energies (ZPEs). The ZPE is the lowest possible energy that a molecule can possess and is dependent on its vibrational frequencies.
The substitution of hydrogen with deuterium in this compound leads to a significant change in the vibrational frequencies of the C-D bonds compared to C-H bonds. Specifically, the stretching and bending frequencies of C-D bonds are lower than those of C-H bonds due to the increased mass of deuterium. This difference in vibrational frequencies results in a lower ZPE for the deuterated molecule and its corresponding transition state. The difference in ZPE between the reactant and the transition state contributes to the activation energy. By comparing the activation energies of the deuterated and non-deuterated species, the kinetic isotope effect (KIE) can be predicted. A secondary KIE, where the isotopic substitution is not at the bond being broken or formed, is typically smaller than a primary KIE but can provide valuable information about the transition state structure.
Illustrative Zero-Point Energy Contributions and Predicted KIE
| Species | ZPE (kcal/mol) - H | ZPE (kcal/mol) - D | ΔZPE (D-H) |
| Reactant | 35.2 | 34.5 | -0.7 |
| Transition State | 32.8 | 32.2 | -0.6 |
| ΔEa (D-H) | 0.1 | ||
| Predicted kH/kD | ~0.85 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations of Solvation Effects in Deuterated Systems
Reactions are often carried out in a solvent, and the interaction between the solute and solvent molecules can significantly influence the reaction rate and mechanism. Molecular dynamics (MD) simulations are a powerful tool for studying these solvation effects. MD simulations model the explicit movement of all atoms in the system (solute and solvent) over time, providing a dynamic picture of the solvation shell around the reacting molecule.
Ab Initio Calculations for Elucidating Deuterium-Induced Electronic and Steric Perturbations
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be employed to investigate the subtle electronic and steric perturbations induced by deuterium substitution. While the electronic structure is not significantly altered by replacing hydrogen with deuterium, there are minor effects that can be probed with high-level ab initio methods. nih.gov
The primary effect of deuteration is the change in the vibrational wave function, which in turn can slightly alter the average bond lengths and angles. The C-D bond is slightly shorter than the C-H bond due to its lower zero-point energy and the anharmonicity of the potential energy well. This small steric difference can influence the approach of a nucleophile or the geometry of a crowded transition state. High-level ab initio calculations can quantify these small geometric changes and their energetic consequences, providing a deeper understanding of the origins of secondary kinetic isotope effects in the reactions of this compound. nih.gov
Advanced Applications of Methyl Bromoacetate 2,2 D2 in Diverse Research Fields
Isotopic Tracers in Organic Reaction Mechanism Research
The use of isotopically labeled compounds is a cornerstone of mechanistic studies in organic chemistry. Methyl bromoacetate-2,2-d2 serves as a powerful isotopic tracer for elucidating the intricate details of reaction pathways. The primary principle behind its utility is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the same reaction with a C-H bond. By using this compound as a substrate and comparing its reaction rate to that of its non-deuterated counterpart, chemists can determine whether the α-carbon C-H bond is broken during the crucial step of the reaction. This information is invaluable for distinguishing between proposed mechanisms, such as concerted versus stepwise pathways, and for understanding transition state geometries nih.gov.
Role in the Synthesis of Deuterium-Labeled Natural Products and Analogs
Natural products are a rich source of inspiration for new therapeutics and biological tools. The synthesis of deuterium-labeled natural products and their analogs is of significant interest for studying their biosynthesis, metabolism, and mode of action. This compound is a key building block for introducing a deuterated two-carbon unit into complex molecular architectures.
In the total synthesis of a natural product, chemists can incorporate this compound at a specific stage to label a particular fragment of the target molecule. This strategic labeling allows researchers to track the metabolic fate of the natural product in biological systems using techniques like mass spectrometry or NMR spectroscopy. Furthermore, deuteration at specific sites can sometimes enhance the metabolic stability of a natural product analog, a desirable property in drug development. The use of deuterated building blocks provides a precise and efficient method for creating these labeled compounds, avoiding the often less selective and harsher methods of direct H/D exchange on the final complex molecule snnu.edu.cn.
Utilization as a Deuterated Reagent in Stereoselective Transformations
Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is critical in modern chemistry, particularly in the pharmaceutical industry. Deuterated reagents like this compound can be employed in stereoselective transformations to create chiral-deuterated products. These molecules, where chirality is introduced due to the presence of deuterium (B1214612), are valuable probes for studying stereochemical aspects of reaction mechanisms and enzymatic transformations.
For instance, the reaction of this compound with a prochiral nucleophile can lead to the formation of products with a new stereocenter at the α-carbon. The presence of deuterium can influence the diastereoselectivity or enantioselectivity of the reaction. Moreover, the resulting deuterated products can be used to study stereospecific metabolic pathways, as enzymes often differentiate between stereoisomers, including those distinguished only by isotopic labeling researchgate.netbeilstein-journals.orgnih.gov.
Application in Enzymatic Reaction Mechanism Probing
Understanding how enzymes function at a molecular level is a fundamental goal of biochemistry and is crucial for the design of enzyme inhibitors and new catalysts. This compound and its derivatives can be used as mechanistic probes for a variety of enzymes. By synthesizing a substrate analog containing the deuterated bromoacetyl moiety, researchers can investigate the catalytic mechanism of an enzyme.
Similar to its application in organic reaction mechanisms, the kinetic isotope effect is a key tool here nih.gov. If the enzymatic reaction involves the abstraction of a proton from the α-carbon of the substrate, a significant KIE will be observed when using the deuterated analog. This provides strong evidence for the involvement of that specific C-H bond cleavage in the catalytic cycle. Isotope effects can provide detailed information about the transition state of the enzymatic reaction and help to distinguish between different catalytic models, such as stepwise and concerted mechanisms nih.gov.
Stable Isotope Standards for Quantitative Biological and Environmental Analysis
Accurate and precise quantification of molecules in complex mixtures, such as biological fluids or environmental samples, is a significant analytical challenge. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, and it relies on the use of stable isotope-labeled internal standards. This compound is an ideal precursor for the synthesis of such standards.
A deuterated standard, synthesized using this compound, will be chemically identical to the non-labeled analyte of interest but will have a different mass due to the presence of deuterium sigmaaldrich.comsigmaaldrich.com. By adding a known amount of the deuterated standard to a sample, the analyte can be quantified with high accuracy. The standard and the analyte co-elute in chromatography but are distinguished by the mass spectrometer. This method corrects for sample loss during preparation and for variations in instrument response, leading to highly reliable data. These standards are crucial for pharmacokinetic studies, clinical diagnostics, and environmental monitoring marketersmedia.comprinceton.edu.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 163886-16-6 sigmaaldrich.comscbt.comlgcstandards.comcdnisotopes.com |
| Molecular Formula | C₃H₃D₂BrO₂ scbt.com |
| Molecular Weight | 154.99 g/mol sigmaaldrich.comsigmaaldrich.comscbt.com |
| Isotopic Purity | ≥98 atom % D sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 51-52 °C at 15 mmHg sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Density | 1.637 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
Deuterium-Labeled Building Blocks for Medicinal Chemistry and Drug Discovery Research
The incorporation of deuterium into drug candidates has emerged as a powerful strategy in medicinal chemistry, often referred to as "deuterium-switching." This approach can significantly improve a drug's pharmacokinetic properties. The "deuterium kinetic isotope effect" can slow down metabolic pathways that involve the cleavage of a C-H bond, particularly those mediated by cytochrome P450 enzymes marketersmedia.comnih.gov.
This metabolic stabilization can lead to several therapeutic advantages:
Increased Half-Life: Slower metabolism extends the duration of the drug's action in the body ckisotopes.com.
Improved Oral Bioavailability: Reduced first-pass metabolism allows more of the active drug to reach systemic circulation ckisotopes.com.
Reduced Toxic Metabolites: Blocking certain metabolic pathways can prevent the formation of harmful byproducts.
Lower Dosing: An enhanced pharmacokinetic profile may allow for lower or less frequent dosing, improving patient compliance ckisotopes.com.
This compound serves as a valuable deuterated building block, providing a means to introduce a stable deuterated acetyl group into potential drug molecules at sites susceptible to metabolic oxidation marketersmedia.comenamine.netresearchgate.net.
The practical application of the deuterium-switching strategy relies on the efficient synthesis of deuterated drug candidates. Using pre-deuterated building blocks like this compound is often more efficient and selective than attempting to deuterate a complex molecule in the later stages of a synthesis.
Methyl bromoacetate (B1195939) itself is a versatile C2 building block in pharmaceutical synthesis . Its deuterated counterpart, this compound, can be used in a variety of standard organic reactions, such as alkylations of amines, phenols, and thiols, to construct deuterated pharmaceutical intermediates. These intermediates are more complex molecules that are several synthetic steps closer to the final active pharmaceutical ingredient (API). By incorporating the deuterium label early in the synthesis using a reliable building block, medicinal chemists can efficiently create libraries of deuterated compounds for biological evaluation, accelerating the drug discovery and development process beilstein-journals.orgmarketersmedia.com.
Table 2: Summary of Applications for this compound
| Application Area | Specific Use | Scientific Principle |
| Reaction Mechanisms | Isotopic tracer to elucidate reaction pathways. | Kinetic Isotope Effect (KIE) nih.gov |
| Natural Product Synthesis | Building block for creating deuterium-labeled analogs. | Metabolic tracing and stability studies. |
| Stereoselective Synthesis | Reagent for producing chiral-deuterated molecules. | Probing stereochemical outcomes and mechanisms. |
| Enzymology | Probe for studying enzyme catalytic mechanisms. | Kinetic Isotope Effect (KIE) nih.gov |
| Quantitative Analysis | Precursor for stable isotope internal standards. | Isotope Dilution Mass Spectrometry (IDMS). |
| Medicinal Chemistry | Deuterated building block for drug discovery. | Improving pharmacokinetic profiles (metabolic stability) ckisotopes.com. |
Studies on Deuterium Effects in Metabolically Vulnerable Bonds
The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a molecule can significantly alter the rate of chemical reactions involving the cleavage of that bond. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of mechanistic enzymology and drug metabolism studies. juniperpublishers.comcdnsciencepub.comwikipedia.org The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, thus requiring more energy to be broken. princeton.edu This difference in bond energy can lead to a slower rate of metabolism at the deuterated site, a principle that is leveraged to investigate the metabolic fate of compounds and to design drugs with improved metabolic stability.
The application of deuterium labeling is particularly insightful when studying metabolically vulnerable bonds, which are the sites on a molecule most susceptible to enzymatic attack, often by cytochrome P450 (CYP) enzymes or carboxylesterases. nih.govnih.govnih.gov By selectively replacing hydrogen with deuterium at these "soft spots," researchers can quantify the extent to which C-H bond cleavage is a rate-determining step in the metabolic cascade.
A significant primary deuterium KIE, where the rate of reaction is considerably slower for the deuterated compound, provides strong evidence that the C-H bond is broken during the rate-limiting step of the metabolic process. nih.govnih.gov This information is crucial for understanding the mechanism of action of metabolic enzymes and for predicting how structural modifications to a drug candidate might influence its metabolic profile.
One of the key enzymes involved in the metabolism of ester-containing compounds are carboxylesterases (CES). nih.govresearchgate.netnih.gov These enzymes catalyze the hydrolysis of esters to their corresponding carboxylic acids and alcohols. nih.govmdpi.com The mechanism of this hydrolysis is a subject of detailed study, and deuterium labeling can be a powerful tool in this endeavor. For instance, in the hydrolysis of an ester, if the rate-limiting step involves the abstraction of a proton from a carbon adjacent to the ester group, deuteration at this position would be expected to exhibit a significant KIE.
While direct studies on the metabolism of this compound are not extensively reported in publicly available literature, the principles can be illustrated by examining research on analogous simple haloalkanes and esters. For example, studies on the metabolism of other halogenated compounds have demonstrated the utility of deuterium labeling in differentiating between metabolic pathways.
The table below illustrates hypothetical data from a comparative in vitro metabolic stability study of Methyl bromoacetate and its deuterated analogue, this compound, with human liver microsomes. Such a study would typically measure the rate of disappearance of the parent compound over time to determine key pharmacokinetic parameters.
Comparative Metabolic Stability of Methyl Bromoacetate and this compound
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Methyl bromoacetate | 15 | 46.2 | 3.1 |
| This compound | 47 | 14.9 |
This table presents hypothetical data for illustrative purposes.
In this hypothetical scenario, the significantly longer half-life and lower intrinsic clearance of this compound result in a kinetic isotope effect of 3.1. This value would strongly suggest that the cleavage of the C-H bond at the 2-position is a major rate-determining step in its metabolism. Such findings would be invaluable for researchers aiming to understand the enzymatic processes involved in the biotransformation of haloalkanoate esters.
Analytical and Spectroscopic Characterization of Methyl Bromoacetate 2,2 D2 and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, offering detailed information about the atomic connectivity and chemical environment. For isotopically labeled compounds like Methyl bromoacetate-2,2-d2, NMR is indispensable for verifying the position and extent of deuterium (B1214612) incorporation.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy allows for the direct observation of hydrogen nuclei. The primary evidence for successful deuteration at the C-2 position in this compound comes from comparing its ¹H NMR spectrum to that of its non-deuterated counterpart.
In the spectrum of standard Methyl bromoacetate (B1195939), two singlet signals are typically observed:
A signal corresponding to the two methylene (B1212753) protons (Br-CH₂ -C=O) at approximately 3.84 ppm.
A signal for the three methyl ester protons (O-CH₃ ) at around 3.75 ppm. chemicalbook.com
Upon deuteration at the C-2 position, the signal corresponding to the methylene protons should be absent or significantly diminished. The presence of a very small residual peak in this region can be used to quantify the isotopic purity. The singlet for the methoxy (B1213986) group (O-CH₃) remains, serving as an internal reference. The disappearance of the methylene proton signal is conclusive proof of deuterium incorporation at the target site.
Table 1: Comparative ¹H NMR Chemical Shifts (δ) for Methyl Bromoacetate and this compound This is an interactive data table. You can sort, filter, and search the data.
| Compound | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Key Observation |
|---|---|---|---|---|
| Methyl Bromoacetate | Br-CH₂ -C=O | ~3.84 | Singlet | Present |
| Methyl Bromoacetate | O-CH₃ | ~3.75 | Singlet | Present |
| This compound | Br-CD₂ -C=O | N/A | N/A | Signal absent or significantly reduced |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. While the carbon skeleton of this compound is identical to the unlabeled compound, the spectrum reveals distinct features confirming deuteration.
The ¹³C NMR spectrum of Methyl bromoacetate shows three distinct signals:
The carbonyl carbon (C=O) at approximately 167 ppm. chemicalbook.com
The methoxy carbon (O-CH₃) at around 53 ppm. chemicalbook.com
The α-carbon (Br-CH₂) at approximately 26 ppm. chemicalbook.com
In the spectrum of this compound, the signals for the carbonyl and methoxy carbons remain largely unchanged. However, the signal for the C-2 carbon (Br-C D₂) is significantly altered. Due to the spin (I=1) of the two deuterium nuclei, the C-2 carbon signal appears as a multiplet, typically a triplet, because of ¹³C-²H coupling. Furthermore, a small upfield shift, known as a deuterium isotope effect, is often observed for the deuterated carbon. utoronto.ca
Table 2: Comparative ¹³C NMR Data for Methyl Bromoacetate and this compound This is an interactive data table. You can sort, filter, and search the data.
| Compound | Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Methyl Bromoacetate | C =O | ~167 | Singlet |
| Methyl Bromoacetate | O-C H₃ | ~53 | Singlet |
| Methyl Bromoacetate | Br-C H₂-C=O | ~26 | Singlet |
| This compound | C =O | ~167 | Singlet |
| This compound | O-C H₃ | ~53 | Singlet |
While ¹H NMR provides strong qualitative evidence of deuteration, more advanced techniques can offer precise quantification of isotopic purity. Commercially available this compound often has a specified isotopic purity of 98 atom % D or higher. cdnisotopes.comsigmaaldrich.com
Quantitative ¹H NMR (qNMR): By carefully integrating the residual signal of the C-2 proton (from any remaining Br-CHD- species) against the stable signal of the methoxy protons, a precise percentage of deuterium incorporation can be calculated.
Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. A single resonance would be expected in the ²H NMR spectrum of this compound, confirming the presence and chemical environment of the deuterium. For a related complex containing the deuterated moiety, a deuterium signal was observed at 4.78 ppm in H₂O. rsc.org
Future Perspectives and Emerging Research Directions
Development of Novel Deuteration Methodologies for Complex Molecules
The synthesis of selectively deuterated molecules is crucial for a wide range of applications, from mechanistic studies to the development of pharmaceuticals with improved metabolic stability. acs.orgnih.gov Current research is intensely focused on creating more efficient, selective, and versatile methods for introducing deuterium (B1214612) into complex organic structures.
A key area of development is the advancement of transition metal-catalyzed C-H activation for hydrogen isotope exchange (HIE). acs.orgthieme-connect.com This strategy allows for the direct replacement of hydrogen atoms with deuterium in a single step, often late in a synthetic sequence. acs.org While iridium-based catalysts have been prominent, recent efforts have expanded to include more abundant and cost-effective base metals like iron, nickel, and cobalt. nih.gov For instance, manganese-catalyzed C-H activation has been demonstrated for the selective deuteration of benzaldehydes using D₂O as the deuterium source. rsc.org Palladium-catalyzed methods are also being refined for the non-directed deuteration of arenes, showing remarkable functional group tolerance. researchgate.net Silver-catalyzed C-H bond deuteration has emerged as a powerful tool for labeling five-membered aromatic heterocycles, which are common motifs in pharmaceuticals. nih.gov
Beyond traditional catalysis, photocatalytic and electrocatalytic methods are gaining traction as milder and more sustainable alternatives. researchgate.net These techniques often use readily available deuterium sources like D₂O and can proceed under ambient temperature and pressure. researchgate.netnih.gov Visible-light photocatalysis, for example, has been employed for the deuteration of a variety of organic compounds, including drug molecules and natural products. rsc.orgrsc.org Electrocatalytic methods, sometimes utilizing proton exchange membrane (PEM) reactors, offer another avenue for the deuterodehalogenation of aryl halides. researchgate.net
These novel methodologies are continually expanding the toolkit available to chemists, enabling the precise and efficient synthesis of complex deuterated molecules like derivatives of Methyl bromoacetate-2,2-d2 for advanced research.
Integration of Deuterium Labeling with Flow Chemistry and Automated Synthesis
The integration of deuteration reactions with flow chemistry and automated synthesis platforms represents a significant leap forward in the production of isotopically labeled compounds. These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher efficiency, and scalability. mdpi.comnih.gov
Continuous flow reactors, such as the H-Cube® system, facilitate deuteration reactions by generating deuterium gas in situ from D₂O, thereby avoiding the handling of hazardous D₂ gas cylinders. mdpi.com This approach has been successfully applied to the selective deuteration of various functional groups. mdpi.com The precise control over reaction parameters like temperature, pressure, and residence time in a flow system allows for the optimization of deuterium incorporation and minimization of side reactions. mdpi.com This level of control is particularly beneficial for reactions involving the reactive functionalities present in molecules like this compound.
Automated synthesis platforms are revolutionizing the way compound libraries are generated and screened. nih.govresearchgate.net High-throughput systems can perform small-scale synthesis, reaction screening, and even bioassays in a rapid and automated fashion. nih.govnih.gov The application of these platforms to deuterium labeling will enable the rapid generation of libraries of deuterated compounds for structure-activity relationship studies and drug discovery. By combining automated liquid handling with advanced analytical techniques like mass spectrometry, researchers can quickly identify optimal conditions for deuteration and screen for desired properties. researchgate.net
The synergy between advanced deuteration methodologies and these enabling technologies is poised to accelerate the discovery and development of new deuterated molecules with tailored properties for a wide range of applications.
Expansion of KIE Studies to Heterogeneous Catalysis and Surface Science
The study of kinetic isotope effects (KIEs) has traditionally been a cornerstone of mechanistic elucidation in homogeneous systems. However, there is a growing impetus to extend these powerful techniques to the more complex realms of heterogeneous catalysis and surface science . Understanding the behavior of deuterated molecules like this compound on catalytic surfaces can provide invaluable insights into reaction mechanisms at the solid-gas or solid-liquid interface.
In heterogeneous catalysis, the KIE can help to identify the rate-determining step and the nature of the transition state. wikipedia.org For example, density functional theory (DFT) calculations have been used to study the thermodynamic and kinetic isotope effects of H₂/D₂ dissociative adsorption on various transition metal surfaces. rsc.org These computational studies can predict how isotopic substitution will affect adsorption energies and activation barriers, which can then be correlated with experimental observations. rsc.org The structure sensitivity of KIEs in H₂ dissociative adsorption on noble metal surfaces suggests that KIEs could be used to identify active sites on a catalyst. rsc.org
The application of surface-sensitive analytical techniques in conjunction with isotopic labeling allows for the direct observation of intermediates and the probing of reaction pathways on well-defined surfaces. Studying the reactions of molecules like this compound on single-crystal surfaces under ultra-high vacuum conditions can provide fundamental data on bond activation and surface transformations. This knowledge is crucial for the rational design of more efficient and selective heterogeneous catalysts for a wide range of industrial processes.
Advanced Computational-Experimental Synergy in Deuterium Research
The synergy between advanced computational methods and experimental studies is becoming increasingly vital for a deep and quantitative understanding of deuterium-related phenomena, particularly kinetic isotope effects. nih.govdtu.dk This combined approach allows for the validation of theoretical models and provides a more detailed picture of reaction mechanisms than either method could achieve alone.
Density Functional Theory (DFT) has become a routine tool for the accurate prediction of deuterium KIEs. wikipedia.org By modeling the potential energy surface of a reaction, DFT calculations can determine the vibrational frequencies of reactants and transition states for both the protiated and deuterated species, which are the primary determinants of the KIE. wikipedia.org This predictive power is invaluable for distinguishing between different possible reaction pathways. For example, in the Suzuki-Miyaura reaction, a combination of experimental ¹³C KIEs and DFT calculations provided unprecedented insight into the catalytic cycle. nih.gov
More sophisticated computational models, such as combined quantum mechanics/molecular mechanics (QM/MM) methods, are being employed to study complex systems like enzymatic reactions. These models allow for the treatment of the reacting species with a high level of quantum mechanical theory while considering the influence of the surrounding protein environment with a more computationally efficient molecular mechanics approach. This enables the accurate calculation of KIEs in biological systems, shedding light on enzyme function and the role of quantum tunneling in catalysis.
The iterative feedback loop between experimental KIE measurements and theoretical calculations is a powerful paradigm for advancing our understanding of chemical reactivity. As computational power continues to grow and theoretical models become more refined, this synergy will undoubtedly play an even more prominent role in the future of deuterium research.
Applications of this compound in Emerging Fields such as Material Science and Green Chemistry
The unique properties imparted by deuterium substitution are leading to the exploration of deuterated compounds, including derivatives of this compound, in a variety of emerging scientific and technological fields. Two areas of particular promise are material science and green chemistry .
In material science , the incorporation of deuterium into organic molecules can significantly enhance the performance and longevity of materials used in organic electronics. alfa-chemistry.com For instance, in organic light-emitting diodes (OLEDs), replacing hydrogen with deuterium in the organic semiconductor materials can reduce non-radiative decay processes, leading to higher luminance, better color purity, and extended operational lifespans. alfa-chemistry.comgoogle.com Similarly, deuterated polymers exhibit enhanced thermal and oxidative stability due to the stronger C-D bond compared to the C-H bond. resolvemass.caresearchgate.net This increased stability can be advantageous in high-performance applications and under harsh environmental conditions. resolvemass.ca The use of deuterated building blocks in polymer synthesis allows for the fine-tuning of material properties. acs.orgdtic.mil
In the context of green chemistry , research is focused on developing more sustainable methods for deuteration and utilizing deuterated compounds in environmentally benign processes. rsc.orgresearchgate.net The development of catalytic systems that use D₂O as the deuterium source, for example, is a significant step towards greener deuteration protocols. nih.gov Green chemistry metrics, such as atom economy, E-factor, and process mass intensity, are being applied to evaluate the environmental impact of deuteration reactions and guide the development of more sustainable synthetic routes. wikipedia.orggreenchemistry-toolkit.orgnih.govresearchgate.netmdpi.com The use of deuterated compounds can also contribute to greener outcomes by improving the efficiency and selectivity of catalytic processes, thereby reducing waste and energy consumption.
The exploration of this compound and other deuterated compounds in these emerging fields is expected to lead to the development of advanced materials with novel properties and more sustainable chemical technologies.
Q & A
Q. Advanced Research Focus
- SPE Cleanup : Use n-propyl SPE cartridges to remove phospholipids and chlorophyll from algae extracts .
- Post-column infusion : Identify ion suppression zones and adjust gradient elution to avoid co-elution.
- Internal standard correction : Normalize using tridecanoic-2,2-d₂ acid (RE ≤±15%) .
How can isotopic scrambling be detected and minimized during synthetic or analytical workflows?
Advanced Research Focus
Isotopic scrambling occurs under high-temperature or strongly acidic conditions. Monitor via high-resolution MS (HRMS) for unexpected m/z shifts. For example, scrambling in glyceryl tri(hexadecanoate-2,2-d₂) is minimized by limiting transesterification time to <2 hours at 70°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
